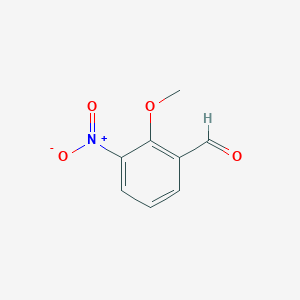

2-Methoxy-3-nitrobenzaldehyde

説明

Significance of Substituted Benzaldehydes in Organic Synthesis

Substituted benzaldehydes are a class of organic compounds derived from benzaldehyde (B42025) that have one or more additional atomic or functional groups attached to the aromatic ring. wisdomlib.orgwisdomlib.org These compounds are of paramount importance in organic synthesis due to their versatility as precursors for a wide range of more complex molecules. wisdomlib.orgwisdomlib.org They are fundamental building blocks for creating pharmaceuticals, agrochemicals, and specialty chemicals. mdpi.com

The aldehyde functional group is highly reactive and participates in numerous chemical reactions. Substituted benzaldehydes are frequently used in condensation reactions to create derivatives such as chalcones, oxazolones, and benzoxazole (B165842) derivatives. wisdomlib.org They also react with hydrazone derivatives to form Schiff bases and are instrumental in the synthesis of pyrazole (B372694) derivatives. wisdomlib.org The ability to introduce various substituents onto the benzaldehyde ring allows chemists to fine-tune the steric and electronic properties of the resulting molecules, which is crucial for applications like drug discovery and materials science. evitachem.com Modern synthetic methods, including two-step, one-pot reduction/cross-coupling procedures, have further expanded the accessibility and application of functionalized benzaldehydes. acs.orgrug.nl

Research Landscape and Emerging Applications of Nitro-Methoxy Benzaldehydes

Nitro-methoxy substituted benzaldehydes, including isomers like 2-Methoxy-3-nitrobenzaldehyde, are a significant subclass of substituted benzaldehydes with a growing research landscape. The presence of both nitro and methoxy (B1213986) groups provides a unique chemical reactivity that is exploited in various applications. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. evitachem.com

Derivatives of nitro-methoxy benzaldehydes are being investigated for a range of potential biological activities, including antimicrobial and anticancer properties. evitachem.com For instance, related compounds like 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde are key intermediates in the synthesis of molecules that inhibit the FtsZ protein, a target for new antimicrobial agents. Furthermore, these benzaldehydes are used to synthesize ligands for metal-catalyzed reactions and to create novel materials such as chromogenic reagents and fluorescent dyes. evitachem.com Research has also demonstrated their utility in synthesizing quinoline (B57606) derivatives, which are an important class of heterocyclic compounds with diverse pharmacological activities. hnuejs.edu.vn The study of reactions involving nitro-methoxy benzaldehydes, such as the Baylis-Hillman reaction, continues to provide insights into complex chemical transformations. ajol.info

Structure

3D Structure

特性

IUPAC Name |

2-methoxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKQPKLNAOFUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555569 | |

| Record name | 2-Methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22065-49-2 | |

| Record name | 2-Methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Preparation of 2 Methoxy 3 Nitrobenzaldehyde

Established Synthetic Routes and Chemical Transformations

The preparation of 2-Methoxy-3-nitrobenzaldehyde can be approached through multi-step sequences that strategically introduce the required functional groups. Direct nitration of 2-methoxybenzaldehyde (B41997) is also a key transformation, though controlling the regioselectivity is a primary concern.

Multi-Step Approaches to 2-Methoxy-3-nitrobenzaldehyde Synthesis

Multi-step syntheses offer a reliable method for controlling the regiochemistry of substitution, thereby avoiding the formation of undesired isomers that can be difficult to separate. A plausible and commonly employed strategy involves the nitration of a precursor molecule where the directing groups favor the introduction of a nitro group at the desired position.

One such strategic approach can be conceptualized starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). While direct nitration of o-vanillin would likely lead to nitration at the 5-position due to the strong activating and ortho-, para-directing effect of the hydroxyl group, a multi-step sequence involving protection of the hydroxyl group could be employed. For instance, the hydroxyl group could be protected as a methyl ether, forming 2,3-dimethoxybenzaldehyde. Subsequent nitration would then be directed by the two methoxy (B1213986) groups. However, this would likely lead to a mixture of isomers.

A more direct multi-step approach, drawing from methodologies for related compounds, could involve the following conceptual steps:

Starting Material Selection : A suitable starting material would be a benzene (B151609) derivative with substituents that facilitate the desired substitution pattern. For example, starting with a compound that already has a methoxy group and a group that can be later converted to a formyl group.

Nitration : Introduction of the nitro group at the position meta to the directing group that will become the aldehyde.

Functional Group Transformation : Conversion of the placeholder group into the formyl group.

A patented synthesis for a structurally related compound, 2-amino-4-hydroxy-3-methoxybenzaldehyde, provides insight into a viable multi-step strategy that involves the nitration of a vanillin (B372448) derivative as a key step. google.com This highlights the principle of using a strategically substituted precursor to control the position of nitration.

Role of Nitration Reactions in Related Compound Synthesis

Nitration is a fundamental electrophilic aromatic substitution reaction crucial for the synthesis of nitroaromatic compounds. In the context of synthesizing substituted benzaldehydes, the regiochemical outcome of nitration is dictated by the electronic properties of the substituents already present on the aromatic ring.

The aldehyde group (-CHO) is a deactivating group and a meta-director, meaning it withdraws electron density from the benzene ring and directs incoming electrophiles to the meta position. Conversely, the methoxy group (-OCH3) is an activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance.

When both groups are present, as in 2-methoxybenzaldehyde, their directing effects are in opposition. The methoxy group strongly directs to the ortho (position 6) and para (position 4) positions, while the aldehyde group directs to the meta (positions 3 and 5) positions relative to itself. The outcome of the nitration of 2-methoxybenzaldehyde is therefore a mixture of isomers, with the major products typically being 2-methoxy-5-nitrobenzaldehyde (B1583642) and 2-methoxy-4-nitrobenzaldehyde, as the powerful ortho-, para-directing effect of the methoxy group often dominates. The formation of 2-methoxy-3-nitrobenzaldehyde is generally a minor product in direct nitration.

Mechanistic Considerations in Synthetic Transformations

The synthesis of 2-Methoxy-3-nitrobenzaldehyde is governed by the principles of electrophilic aromatic substitution. The key mechanistic step is the attack of the electron-rich aromatic ring on a potent electrophile, typically the nitronium ion (NO2+), which is generated in situ from nitric acid, often with the aid of a strong acid catalyst like sulfuric acid.

The regioselectivity of this attack is determined by the stability of the resulting carbocation intermediate, known as the arenium ion or sigma complex. The substituents on the benzene ring influence the stability of these intermediates at different positions.

For 2-methoxybenzaldehyde :

Attack at C3 (ortho to the aldehyde, meta to the methoxy) : The positive charge in the resonance structures of the arenium ion is not favorably stabilized by the electron-donating methoxy group and is destabilized by the electron-withdrawing aldehyde group.

Attack at C4 (para to the methoxy) : The methoxy group can effectively stabilize the positive charge through resonance, making this a favored position of attack.

Attack at C5 (meta to the aldehyde, para to the methoxy) : The methoxy group can stabilize the positive charge through resonance, making this another favored position.

Attack at C6 (ortho to the methoxy) : The methoxy group can stabilize the positive charge, but steric hindrance from the adjacent aldehyde group may disfavor this position.

Therefore, the formation of 2-methoxy-3-nitrobenzaldehyde is kinetically disfavored in a direct nitration due to the electronic destabilization of the corresponding arenium ion intermediate by the adjacent electron-withdrawing aldehyde group.

Optimization of Synthetic Yields and Selectivity

Given the challenges in achieving high regioselectivity, significant research has focused on optimizing the reaction conditions to favor the formation of the desired 2-methoxy-3-nitrobenzaldehyde isomer.

Impact of Catalysis on Reaction Outcomes

The choice of catalyst can significantly influence the selectivity of nitration reactions. While traditional nitration is often carried out with a mixture of nitric and sulfuric acids, alternative catalytic systems are being explored to improve regioselectivity.

Heterogeneous catalysts, such as zeolites and other solid acids, can offer shape-selective nitration by orienting the substrate within their pores in a way that favors attack at a specific position. For instance, zeolite-assisted ortho-C–H nitration of nitrostilbenes has been reported, demonstrating the potential of such catalysts to control regiochemistry. researchgate.net While specific applications to 2-methoxybenzaldehyde are not extensively documented, the principle suggests that a suitably designed catalyst could enhance the yield of the 3-nitro isomer by sterically hindering attack at other positions.

Furthermore, the use of milder nitrating agents in conjunction with specific catalysts can also alter the product distribution.

Microwave Irradiation and Other Advanced Techniques in Benzaldehyde (B42025) Synthesis

To enhance reaction rates, improve yields, and promote cleaner reactions, advanced techniques such as microwave irradiation are increasingly being employed in organic synthesis. Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.

This technique has been successfully applied to a variety of reactions involving benzaldehyde derivatives, including the synthesis of heterocyclic compounds and condensation reactions. researchgate.net The benefits of microwave irradiation include significantly reduced reaction times, often from hours to minutes, and in some cases, improved yields and selectivities. For the synthesis of nitrobenzaldehydes, microwave assistance can potentially lead to faster reaction rates and may influence the isomer distribution due to the rapid heating profile.

The following table summarizes some research findings on the application of microwave irradiation in the synthesis of compounds related to benzaldehydes:

| Reaction Type | Substrates | Conditions | Outcome |

| Condensation | 8-hydroxyquinolines and ketones | Microwave, Ethanol | Higher yield (72%) compared to conventional heating (34%) |

| Condensation | 2-(piperidin-1-yl)quinoline-3-carbaldehydes and thiosemicarbazides | Microwave | Excellent yields (89–98%) in 3–5 minutes |

| Cyclization | 3-oxo-2-(2-arylhydrazinylidene)butanenitriles and 5-amino-1H-pyrazoles | Microwave, 180°C, 4 min | Yields of 70–94% |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 3 Nitrobenzaldehyde

Intrinsic Electronic Properties and Reactivity Profiles

The electronic character of 2-Methoxy-3-nitrobenzaldehyde is a composite of the inductive and resonance effects of its substituents. These effects modulate the electron density at various points in the molecule, creating specific sites of electrophilicity and nucleophilicity that determine its chemical behavior.

The carbonyl group (–CHO) is inherently polar, with the carbon atom being electrophilic (a Lewis acid) and the oxygen atom being nucleophilic (a Lewis base) due to the higher electronegativity of oxygen. The reactivity of this center toward nucleophilic addition is significantly modified by the substituents on the benzene (B151609) ring.

In 2-Methoxy-3-nitrobenzaldehyde, the nitro (–NO₂) group and the methoxy (B1213986) (–OCH₃) group exert opposing electronic effects on the carbonyl carbon.

Nitro Group Effect : The nitro group at the meta position relative to the aldehyde is a powerful electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M). This withdrawal of electron density from the benzene ring makes the carbonyl carbon significantly more electron-deficient and thus more electrophilic. Aldehydes bearing electron-withdrawing groups are known to be more reactive toward nucleophiles.

Methoxy Group Effect : The methoxy group at the ortho position is electron-donating through its resonance effect (+M) but weakly electron-withdrawing through its inductive effect (-I). The resonance donation increases electron density on the ring, which can slightly reduce the electrophilicity of the carbonyl carbon.

However, the electron-withdrawing capacity of the nitro group is substantially stronger than the electron-donating ability of the methoxy group. Consequently, the net effect is a strong activation of the carbonyl carbon, making 2-Methoxy-3-nitrobenzaldehyde highly susceptible to nucleophilic attack. Aldehydes are generally more reactive in nucleophilic additions than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.

| Substituent | Position Relative to Aldehyde | Inductive Effect (-I) | Resonance Effect (±M) | Net Effect on Carbonyl Electrophilicity |

| **Nitro (–NO₂) ** | 3- (meta) | Strong Electron-Withdrawing | Strong Electron-Withdrawing | Strongly Increases |

| Methoxy (–OCH₃) | 2- (ortho) | Weak Electron-Withdrawing | Strong Electron-Donating | Weakly Decreases |

The substituents also dictate the reactivity of the aromatic ring itself, particularly in electrophilic aromatic substitution (EAS) reactions.

The methoxy group is a strongly activating substituent that directs incoming electrophiles to the ortho and para positions.

The nitro group is a strongly deactivating substituent that directs incoming electrophiles to the meta position.

In 2-Methoxy-3-nitrobenzaldehyde, the positions ortho and para to the activating methoxy group are positions 1, 4, and 6. The position meta to the deactivating nitro group is position 5. The directing effects of these two groups are therefore complex. Furthermore, the presence of the strongly electron-withdrawing nitro group makes the aromatic ring electron-deficient, rendering it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group were present on the ring.

Reaction Pathways and Detailed Mechanistic Elucidation

The enhanced electrophilicity of the carbonyl center in nitro-substituted benzaldehydes makes them excellent substrates for a variety of carbon-carbon bond-forming reactions. The Baylis-Hillman reaction is a prominent example where the reactivity of these substrates has been extensively studied.

While this article focuses on 2-Methoxy-3-nitrobenzaldehyde, detailed mechanistic and kinetic studies have been reported on its isomer, 3-Methoxy-2-nitrobenzaldehyde. These investigations provide significant insight into the complex reaction pathways that can be expected for structurally similar nitro-substituted benzaldehydes. The Baylis-Hillman reaction is an atom-economical method for forming a carbon-carbon bond between an activated alkene and an electrophile, typically catalyzed by a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).

The DABCO-catalyzed Baylis-Hillman reaction of 3-Methoxy-2-nitrobenzaldehyde with methyl vinyl ketone (MVK) was found to yield a complex mixture of products rather than a single adduct. This complexity arises from competing reaction pathways involving the starting materials and intermediates. The primary products identified were the 'normal' Baylis-Hillman adduct, a dimer of MVK, and a pair of diastereomeric bis-(MVK)Baylis-Hillman adducts. The formation of multiple products highlights the high reactivity of the system, where side reactions can compete effectively with the desired pathway. The distribution of these products is highly dependent on reaction conditions and the stoichiometry of the reactants.

| Reactants | Catalyst | Identified Products | Description |

| 3-Methoxy-2-nitrobenzaldehyde + Methyl Vinyl Ketone (MVK) | DABCO | 'Normal' Adduct | The expected product from the 1:1 addition of MVK to the aldehyde. |

| MVK Dimer | Product from the self-condensation of methyl vinyl ketone. | ||

| bis-(MVK) Adducts | A pair of diastereomers resulting from the addition of a second MVK molecule. |

Data sourced from a study on the isomer 3-Methoxy-2-nitrobenzaldehyde.

Kinetic studies, often conducted using ¹H NMR spectroscopy, are crucial for understanding the competing pathways and identifying the rate-determining steps in complex reactions like the Baylis-Hillman reaction. For the reaction of 3-Methoxy-2-nitrobenzaldehyde, such analyses helped to elucidate the formation rates of the various products.

The mechanism of the Baylis-Hillman reaction is generally understood to proceed via several steps:

Michael Addition : The nucleophilic catalyst (e.g., DABCO) adds to the activated alkene (MVK) to form a zwitterionic enolate.

Aldol (B89426) Addition : The enolate attacks the electrophilic carbonyl carbon of the aldehyde. This step is often considered the rate-determining step.

Proton Transfer and Elimination : An intramolecular proton transfer followed by the elimination of the catalyst yields the final product.

However, the rate-determining step (RDS) has been a subject of considerable debate. While early models suggested the aldol addition was rate-limiting, later studies involving aryl aldehydes proposed a different mechanism where the proton transfer step is rate-determining. These studies found that the reaction is second-order with respect to the aldehyde, suggesting a second aldehyde molecule is involved in the proton transfer step, possibly through the formation of a hemiacetal intermediate. The high reactivity of nitro-substituted aldehydes, like 2-Methoxy-3-nitrobenzaldehyde and its isomers, can accelerate these steps and potentially favor competing pathways, leading to the complex product distributions observed.

Condensation Reactions Leading to Imine and Schiff Base Formation

The aldehyde functional group in 2-methoxy-3-nitrobenzaldehyde is a key site for chemical reactivity, readily undergoing condensation reactions with primary amines to form imines, commonly known as Schiff bases. This transformation involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

Studies on related nitro-substituted benzaldehydes provide insight into this reactivity. For example, the condensation of 2-nitrobenzaldehyde (B1664092) with 4-amino-3,5-dimethyl-1,2,4-triazole has been investigated, demonstrating the formation of the corresponding Schiff base, often in equilibrium with the hemiaminal intermediate. researchgate.netmdpi.com The reaction conditions, such as solvent and temperature, can significantly influence the position of this equilibrium. researchgate.net For instance, increasing the temperature often favors the formation of the final imine product. researchgate.net

While specific kinetic data for 2-methoxy-3-nitrobenzaldehyde is not extensively documented in publicly available literature, the general principles of imine synthesis are well-established. The reaction is versatile and can be carried out with a wide range of primary amines, including aliphatic and aromatic amines, to produce a diverse library of Schiff bases.

Table 1: Representative Condensation Reactions of Substituted Benzaldehydes

| Benzaldehyde (B42025) Derivative | Amine | Product Type | Reference |

| 2-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Schiff Base | nih.gov |

| p-Nitrobenzaldehyde | m-Nitroaniline | Imine | ijtsrd.com |

| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) | 2,4-Dimethylaniline (B123086) | Schiff Base | researchgate.net |

| 2-Hydroxy-3-nitrobenzaldehyde | 3,4,5-Trimethoxybenzoic acid hydrazide | N-Acylhydrazone | beilstein-journals.org |

This table presents data for structurally related compounds to illustrate the general reactivity pattern.

Selective Reductions and Oxidations of Functional Groups

The presence of two distinct and reactive functional groups in 2-methoxy-3-nitrobenzaldehyde—the aldehyde and the nitro group—allows for selective chemical transformations. The outcome of a reduction or oxidation reaction is highly dependent on the choice of reagents and reaction conditions, enabling the targeted modification of one group while leaving the other intact.

Selective Reductions

The aldehyde group is generally more susceptible to reduction than the aromatic nitro group under mild conditions.

Reduction of the Aldehyde Group: The aldehyde can be selectively reduced to a primary alcohol, (2-methoxy-3-nitrophenyl)methanol, using mild hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this transformation. It is a chemoselective agent that readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like nitro groups under standard conditions. An analysis of the reduction of 3-nitrobenzaldehyde (B41214) with sodium borohydride confirms that the aldehyde is converted to an alcohol while the nitro group remains unchanged. oxinst.com This selectivity is attributed to the greater electrophilicity of the aldehyde carbonyl carbon compared to the nitrogen atoms of the nitro group.

Reduction of the Nitro Group: The reduction of the aromatic nitro group can lead to various products, including nitroso, hydroxylamino, or amino derivatives, depending on the reducing agent and reaction conditions. nih.gov Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas, is a powerful method for reducing nitroarenes to the corresponding anilines (2-amino-3-methoxybenzaldehyde). wikipedia.orgorganic-chemistry.org However, this method will also reduce the aldehyde group. To selectively reduce the nitro group in the presence of an aldehyde, alternative methods are required. Reagents like tin(II) chloride (SnCl₂) in acidic media are known to chemoselectively reduce aromatic nitro groups. wikipedia.org

Table 2: Conditions for Selective Reduction of Nitrobenzaldehyde Derivatives

| Starting Material | Reagent/Catalyst | Major Product | Functional Group Reduced | Reference |

| 3-Nitrobenzaldehyde | Sodium Borohydride (NaBH₄) | 3-Nitrobenzyl alcohol | Aldehyde | oxinst.com |

| Aromatic Nitro Compounds | Iron (Fe) in acidic media | Aromatic Amine | Nitro | wikipedia.org |

| Aromatic Nitro Compounds | Tin(II) Chloride (SnCl₂) | Aromatic Amine | Nitro | wikipedia.org |

| Aromatic Nitro Compounds | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Aromatic Amine | Nitro | wikipedia.orgorganic-chemistry.org |

This table provides examples for nitro-substituted aromatic compounds, illustrating the principles of selective reduction.

Selective Oxidations

The aldehyde group in 2-methoxy-3-nitrobenzaldehyde can be readily oxidized to a carboxylic acid, yielding 2-methoxy-3-nitrobenzoic acid.

Common oxidizing agents for this transformation include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (generated from CrO₃ or a dichromate salt)

Hydrogen peroxide (H₂O₂)

These strong oxidizing agents effectively convert the aldehyde to a carboxylic acid, while the nitro group and the methoxy group on the aromatic ring are generally stable under these conditions. ncert.nic.in Milder oxidizing agents, such as Tollens' reagent (ammoniacal silver nitrate), can also be used to oxidize aldehydes and are often employed in qualitative tests to distinguish aldehydes from ketones. ncert.nic.in The oxidation of electron-rich benzaldehydes, such as those containing methoxy groups, can be efficiently achieved using basic hydrogen peroxide. researchgate.net

Synthesis and Functional Exploration of 2 Methoxy 3 Nitrobenzaldehyde Derivatives and Analogues

Schiff Bases and Their Metal Complexes

The condensation reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic synthesis. These compounds are of particular interest due to their wide range of biological activities and their ability to form stable complexes with various metal ions.

The synthesis of Schiff bases from 2-methoxy-3-nitrobenzaldehyde typically involves the condensation with a primary amine in an alcoholic solvent, often with a catalytic amount of acid. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine.

While specific studies on Schiff bases derived directly from 2-methoxy-3-nitrobenzaldehyde are not extensively documented in the cited literature, the synthesis and characterization of Schiff bases from the structurally similar 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) provide valuable insights. For instance, the condensation of this analogue with amines such as 2,4-dimethylaniline (B123086) and 3,4-difluoroaniline (B56902) has been reported to proceed smoothly in ethanol.

These Schiff base ligands, featuring imine nitrogen and other potential donor atoms from the benzaldehyde (B42025) moiety, are excellent chelating agents for metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. The coordination of the Schiff base to a metal ion, such as Cu(II) or Ni(II), typically occurs through the imine nitrogen and a deprotonated hydroxyl group (in the case of hydroxy-substituted benzaldehydes). Spectroscopic techniques such as IR, ¹H NMR, and mass spectrometry are crucial for the characterization of both the Schiff bases and their metal complexes.

Table 1: Representative Schiff Bases and their Metal Complexes derived from a 2-methoxy-nitrobenzaldehyde analogue

| Amine Reactant | Resulting Schiff Base | Metal Ion | Complex Formulation |

| 2,4-Dimethylaniline | 2-((2,4-dimethylphenylimino)methyl)-4-methoxy-6-nitrophenol | Cu(II) | [Cu(L)₂] |

| 3,4-Difluoroaniline | 2-((3,4-difluorophenylimino)methyl)-4-methoxy-6-nitrophenol | Ni(II) | [Ni(L)₂] |

Data extrapolated from studies on analogous compounds.

Chalcone and Related α,β-Unsaturated Carbonyl Compounds

Chalcones, or 1,3-diaryl-2-propen-1-ones, constitute an important class of organic compounds with a broad spectrum of biological activities. The core structure of chalcones is an α,β-unsaturated ketone, which serves as a versatile intermediate for the synthesis of various heterocyclic compounds.

The most common method for the synthesis of chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone (B1666503). In the context of 2-methoxy-3-nitrobenzaldehyde, this reaction would involve its condensation with a substituted or unsubstituted acetophenone in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide.

The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of 2-methoxy-3-nitrobenzaldehyde. The resulting aldol (B89426) adduct readily undergoes dehydration to yield the thermodynamically more stable α,β-unsaturated ketone, the chalcone. The presence of the electron-withdrawing nitro group on the benzaldehyde ring can influence the reactivity of the carbonyl group and the properties of the resulting chalcone.

While specific examples of chalcones derived directly from 2-methoxy-3-nitrobenzaldehyde are not detailed in the provided search results, the general applicability of the Claisen-Schmidt condensation to a wide range of substituted benzaldehydes and acetophenones is well-established. The synthesized chalcones can be characterized by spectroscopic methods such as IR, which would show characteristic peaks for the α,β-unsaturated carbonyl group, and NMR, which would confirm the presence of the vinylic protons.

Table 2: Predicted Chalcone Derivatives from 2-Methoxy-3-nitrobenzaldehyde via Claisen-Schmidt Condensation

| Acetophenone Reactant | Predicted Chalcone Product Name |

| Acetophenone | 1-phenyl-3-(2-methoxy-3-nitrophenyl)prop-2-en-1-one |

| 4-Methylacetophenone | 1-(p-tolyl)-3-(2-methoxy-3-nitrophenyl)prop-2-en-1-one |

| 4-Methoxyacetophenone | 1-(4-methoxyphenyl)-3-(2-methoxy-3-nitrophenyl)prop-2-en-1-one |

| 4-Chloroacetophenone | 1-(4-chlorophenyl)-3-(2-methoxy-3-nitrophenyl)prop-2-en-1-one |

Product names are predicted based on the general outcome of the Claisen-Schmidt condensation.

Heterocyclic Scaffold Construction: Quinoline (B57606) and Quinolone Architectures

The quinoline scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of pharmaceutical applications. The Friedländer annulation is a classical and straightforward method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

A significant challenge in the traditional Friedländer synthesis is the limited availability of stable 2-aminoaryl aldehydes. A highly effective modification of this method involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) to the corresponding 2-aminobenzaldehyde (B1207257), followed by the condensation and cyclization to form the quinoline ring. This domino nitro reduction-Friedländer heterocyclization has been successfully applied to various substituted 2-nitrobenzaldehydes.

This one-pot procedure typically employs a reducing agent such as iron powder in acetic acid to selectively reduce the nitro group in the presence of the aldehyde and the active methylene (B1212753) compound. The newly formed 2-aminobenzaldehyde then reacts with the active methylene compound (e.g., a ketone, β-ketoester, or β-diketone) to afford the substituted quinoline. The reaction conditions are generally mild and tolerate a variety of functional groups on both reactants. The use of a methoxy-substituted 2-nitrobenzaldehyde in such a reaction has been documented, highlighting the feasibility of this approach for derivatives of 2-methoxy-3-nitrobenzaldehyde.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with the detailed research findings and data tables as requested for 2-Methoxy-3-nitrobenzaldehyde at this time. The required experimental FT-IR, Raman, 1H NMR, 13C NMR, and advanced 2D NMR data specific to this molecule could not be located in the public domain through the conducted searches.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Methoxy 3 Nitrobenzaldehyde and Its Derivatives

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns. While specific experimental mass spectra for 2-Methoxy-3-nitrobenzaldehyde are not widely published, its fragmentation behavior can be reliably predicted based on the well-established principles of mass spectrometry and the observed patterns in closely related nitroaromatic and methoxy-substituted benzaldehyde (B42025) compounds.

The molecular formula for 2-Methoxy-3-nitrobenzaldehyde is C₈H₇NO₄, corresponding to a molecular weight of approximately 181.15 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to produce a prominent molecular ion peak (M⁺) at m/z 181.

The fragmentation of 2-Methoxy-3-nitrobenzaldehyde is dictated by the presence of the methoxy (B1213986), nitro, and aldehyde functional groups on the benzene (B151609) ring. The fragmentation pathways for nitroaromatic compounds are well-documented and often involve the loss of the nitro group or its constituent atoms. nih.govsigmaaldrich.com Common neutral losses include nitric oxide (NO, 30 Da) and nitrogen dioxide (NO₂, 46 Da). nih.gov Additionally, the presence of an ortho-methoxy group can influence the fragmentation through interactions with the adjacent nitro and aldehyde groups.

Key fragmentation pathways anticipated for 2-Methoxy-3-nitrobenzaldehyde include:

Loss of a hydrogen radical (H•): Leading to the formation of a stable [M-H]⁺ ion at m/z 180.

Loss of the nitro group (•NO₂): Resulting in a fragment ion at m/z 135.

Loss of nitric oxide (•NO): Producing a fragment ion at m/z 151.

Loss of the methoxy group (•OCH₃): Generating a fragment ion at m/z 150.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group: Resulting in a fragment at m/z 151.

These primary fragmentation patterns can be followed by subsequent losses of carbon monoxide (CO) from the aldehyde group, leading to a cascade of smaller fragment ions. The analysis of these fragments provides a detailed fingerprint of the molecule's structure.

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Neutral Loss |

|---|---|---|

| [C₈H₇NO₄]⁺ | 181 | Molecular Ion (M⁺) |

| [C₈H₆NO₄]⁺ | 180 | H• |

| [C₈H₇O₃]⁺ | 151 | •NO |

| [C₇H₄NO₄]⁺ | 150 | •OCH₃ |

| [C₈H₇O₂]⁺ | 135 | •NO₂ |

X-ray Crystallography for Three-Dimensional Molecular and Crystal Structures

The structure of 2-Methoxy-3-nitrobenzaldehyde is expected to be largely planar due to the sp² hybridization of the benzene ring carbons. However, steric hindrance between the adjacent methoxy, nitro, and aldehyde groups is likely to cause some deviation from perfect planarity. uni.lu The aldehyde and nitro groups will likely be twisted out of the plane of the benzene ring to minimize steric repulsion.

In the crystal structure of o-nitrobenzaldehyde, for instance, the nitro group is rotated out of the plane of the benzene ring. uni.lu A similar effect is anticipated for 2-Methoxy-3-nitrobenzaldehyde, with the bulky methoxy group further contributing to steric strain. The crystal packing is expected to be influenced by intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. wikipedia.orgmyskinrecipes.com

Based on the analysis of related structures, the following crystallographic parameters can be predicted for 2-Methoxy-3-nitrobenzaldehyde:

| Parameter | Predicted Value/Range | Comment |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzaldehydes. myskinrecipes.com |

| Space Group | P2₁/c or similar | A common space group for organic molecules. guidechem.com |

| C-C (aromatic) bond length | 1.38 - 1.40 Å | Typical for benzene derivatives. |

| C-N bond length | ~1.47 Å | Consistent with C-NO₂ bond in nitroaromatics. |

| N-O bond length | ~1.22 Å | Typical for a nitro group. |

| C-O (methoxy) bond length | ~1.36 Å | Characteristic of an aryl-ether. |

| Dihedral angle (Benzene ring - NO₂) | 10-30° | Resulting from steric hindrance with adjacent groups. uni.lu |

Computational and Theoretical Chemistry Approaches for 2 Methoxy 3 Nitrobenzaldehyde Systems

Quantum Chemical Calculations for Electronic and Geometric Parameters

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of a molecule. These methods solve approximations of the Schrödinger equation to determine properties like optimized geometry, charge distribution, and orbital energies.

Theoretical Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

Computational and theoretical chemistry provide powerful tools to investigate the non-covalent intermolecular interactions that govern the supramolecular assembly and crystal packing of 2-Methoxy-3-nitrobenzaldehyde. These studies offer insights into the nature, strength, and geometry of interactions such as hydrogen bonding and pi-stacking, which are crucial in determining the solid-state properties of the compound.

Hydrogen Bonding:

In the molecular structure of 2-Methoxy-3-nitrobenzaldehyde, conventional hydrogen bond donors (like O-H or N-H) are absent. However, the presence of electronegative oxygen atoms in the nitro and methoxy (B1213986) groups, as well as the carbonyl group, alongside various C-H bonds, allows for the formation of weak C-H···O hydrogen bonds. These interactions, although individually weak, can collectively play a significant role in the crystal packing.

Theoretical studies on analogous substituted benzaldehydes have demonstrated the importance of such weak hydrogen bonds. For instance, computational analyses of multisubstituted benzaldehyde (B42025) derivatives have elucidated the role of C-H···O interactions in forming diverse supramolecular networks. rsc.orgnih.gov Hirshfeld surface analysis is a particularly effective computational tool for visualizing and quantifying these intermolecular contacts. This method maps the close contacts between neighboring molecules in a crystal lattice, providing a fingerprint of the intermolecular interactions.

For a molecule like 2-Methoxy-3-nitrobenzaldehyde, theoretical calculations would likely predict several types of C-H···O interactions. The aromatic C-H bonds and the methyl C-H bonds of the methoxy group can act as hydrogen bond donors, while the oxygen atoms of the nitro group and the carbonyl group are the most probable acceptors.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| O···H / H···O | 47.3% | Represents the most significant contacts, indicative of hydrogen bonding (including C-H···O and O-H···O). |

| H···H | 20.5% | Indicates van der Waals forces between hydrogen atoms on the peripheries of the molecules. |

| C···H / H···C | 9.5% | Suggests the presence of C-H···π interactions. |

| O···O | 8.4% | Highlights close contacts between oxygen atoms. |

| C···C | 5.8% | Corresponds to π-π stacking interactions between aromatic rings. |

Pi-Stacking Interactions:

The presence of the aromatic benzene (B151609) ring in 2-Methoxy-3-nitrobenzaldehyde makes it a candidate for π-stacking interactions. These non-covalent interactions are crucial in the stabilization of crystal structures of many aromatic compounds. The nitro group, being a strong electron-withdrawing group, significantly influences the electron density of the aromatic ring, which in turn affects the nature and strength of the π-stacking.

Theoretical studies on nitroarenes have shown that the interactions between aromatic amino acids and nitroarenes can be quite strong, with interaction energies up to -14.6 kcal/mol. nih.gov The regiochemistry of the nitro substituents plays a significant role in the relative orientation of the stacked monomers and the strength of the interaction. nih.gov

Computational methods, particularly Density Functional Theory (DFT) with dispersion corrections (e.g., B97-D), are employed to calculate the binding energies of π-stacked dimers. nih.gov These calculations can predict the preferred stacking arrangement (e.g., parallel-displaced vs. sandwich) and the corresponding interaction energies. For 2-Methoxy-3-nitrobenzaldehyde, theoretical models would likely predict a parallel-displaced arrangement to minimize electrostatic repulsion between the electron-rich π-systems.

The following table provides representative calculated interaction energies for π-stacking between nitrobenzene (B124822) and various aromatic systems, illustrating the magnitude of these interactions.

| Interacting Moiety | Computational Method | Interaction Energy (kcal/mol) |

|---|---|---|

| Nitrobenzene - Tryptophan | CCSD(T)/aug-cc-pVTZ // B97-D/TZV(2d,2p) | -14.6 |

| Nitrobenzene - Tyrosine | CCSD(T)/aug-cc-pVTZ // B97-D/TZV(2d,2p) | -11.2 |

| Nitrobenzene - Phenylalanine | CCSD(T)/aug-cc-pVTZ // B97-D/TZV(2d,2p) | -9.8 |

| Nitrobenzene - Histidine | CCSD(T)/aug-cc-pVTZ // B97-D/TZV(2d,2p) | -9.7 |

Advanced Applications and Prospective Research Directions for 2 Methoxy 3 Nitrobenzaldehyde

As a Versatile Synthon in Complex Organic Synthesis

The unique arrangement of reactive sites makes 2-methoxy-3-nitrobenzaldehyde a powerful synthon. The aldehyde group serves as a handle for condensation, olefination, and reductive amination reactions, while the ortho-nitro group is frequently utilized as a precursor to an amine through reduction, enabling subsequent intramolecular cyclization reactions to form heterocyclic systems. The methoxy (B1213986) group, meanwhile, modulates the electronic properties of the ring and influences the reactivity of the other functional groups.

2-Methoxy-3-nitrobenzaldehyde has been successfully employed as a key starting material in the synthesis of a variety of heterocyclic scaffolds known to possess significant biological activity.

Indole (B1671886) Derivatives: The indole nucleus is a cornerstone of many natural products and pharmaceuticals. 2-Methoxy-3-nitrobenzaldehyde serves as a precursor for substituted indoles. For instance, it is used to synthesize 2-methyl-7-methoxyindole through a cascade sequence involving a Henry reaction, condensation, reductive annulation, and deaminative aromatization. ambeed.com It is also a starting point for producing 2-trifluoromethyl-indoles, a class of compounds with notable biological properties. rsc.orgresearchgate.net

Quinoline (B57606) Derivatives: Quinolines are another critical pharmacophore found in antimicrobial, anticancer, and anti-inflammatory agents. The compound is used in the Friedlaender synthesis, where it reacts with various enolizable ketones in the presence of a reducing agent like stannous chloride to yield a range of quinoline derivatives. An alternative route involves the Baylis-Hillman reaction with activated alkenes, followed by catalytic hydrogenation to form quinolines and quinoline-N-oxides. core.ac.uk

Quinazoline and Quinazolinone Derivatives: This scaffold is vital in medicinal chemistry, with applications as anticancer and anticonvulsant agents. Patents have described the use of 2-methoxy-3-nitrobenzaldehyde in the synthesis of quinazolines intended for the inhibition of 3-phosphoinositide-dependent kinase (PDK1), a target in cancer therapy. Furthermore, it can be condensed with 3-amino-2-methyl-3H-quinazolin-4-one to form Schiff bases, which are themselves investigated for biological activities. nih.gov

Enzyme Inhibitors: The compound has been instrumental in developing targeted enzyme inhibitors. It is a key starting material for a class of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives that act as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation and diabetes. google.comgoogleapis.com More recently, it was used as the starting point for the synthesis of IIP0943, a novel inhibitor of Polo-like kinase 1 (PLK1), a crucial regulator of cell division and a target for cancer therapeutics. ucl.ac.uksmolecule.com

The following table summarizes key synthetic reactions starting from 2-methoxy-3-nitrobenzaldehyde to produce these scaffolds.

| Target Scaffold | Key Reaction Type(s) | Pharmacological Relevance | Reference |

|---|---|---|---|

| Substituted Indoles | Henry Reaction, Reductive Cyclization, Olefination | Core of many pharmaceuticals and natural products | ambeed.comrsc.orgresearchgate.net |

| Substituted Quinolines | Friedlaender Synthesis, Baylis-Hillman Reaction | Anticancer, Antimicrobial, Anti-inflammatory | core.ac.uk |

| Quinazolines | Reductive Cyclization | PDK1 Inhibition (Cancer Therapy) | nih.gov |

| 12-LOX Inhibitors | Reductive Amination | Anti-inflammatory, Diabetes | google.comgoogleapis.com |

| PLK1 Inhibitors | Multi-step synthesis starting with condensation | Anticancer (Cell Cycle Inhibition) | ucl.ac.uksmolecule.com |

Beyond building entire heterocyclic systems, 2-methoxy-3-nitrobenzaldehyde is a precursor for specific molecular fragments and functional groups through targeted transformations. The primary reactions involve the aldehyde and the nitro group.

Amine Synthesis via Nitro Reduction: The reduction of the ortho-nitro group to an amino group is one of the most common and pivotal steps in its synthetic applications. This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, which is essential for subsequent cyclization reactions. This reduction is typically achieved with reagents such as tin(II) chloride, zinc in acetic acid, or catalytic hydrogenation. google.com

Carbon-Carbon Bond Formation: The aldehyde group is a versatile site for C-C bond formation.

Baylis-Hillman Reaction: It reacts with activated alkenes like methyl vinyl ketone in the presence of a catalyst such as DABCO, creating a multifunctional allylic alcohol product. core.ac.uk

Henry Reaction: A base-catalyzed reaction with nitroalkanes (e.g., nitroethane) forms a nitro-aldol adduct, which can be further elaborated. ambeed.comresearchgate.net

Olefination: It undergoes reactions like the Wittig or Horner-Wadsworth-Emmons olefination to convert the aldehyde into an alkene, as demonstrated in the synthesis of trifluoromethylated ortho-nitrostyrenes. rsc.orgresearchgate.net

Ligand Design and Coordination Chemistry Applications

While extensive studies on the coordination complexes of 2-methoxy-3-nitrobenzaldehyde itself are not widely reported, its derivatives, particularly Schiff bases, are excellent candidates for ligand design. The condensation of its aldehyde group with primary amines yields imines (Schiff bases) that can act as polydentate ligands.

For example, the reaction of 2-methoxy-3-nitrobenzaldehyde with substituted amino-quinazoliones forms Schiff bases that contain multiple nitrogen and oxygen donor atoms. nih.gov Such molecules have the potential to coordinate with various metal ions, forming stable chelate complexes. The steric and electronic properties of these ligands can be fine-tuned by modifying the amine component, making them attractive for applications in catalysis, sensing, or the development of metallodrugs. Although this specific area is still developing, the synthesis of Schiff base ligands from related nitro- and hydroxy-benzaldehydes for complexing with lanthanide metals is known, suggesting a promising research direction.

Materials Science Applications, Including Dyes and Polymers

The chromophoric nature of the nitro-aromatic system in 2-methoxy-3-nitrobenzaldehyde makes it a candidate for applications in materials science, particularly in the synthesis of dyes.

Dyes and Pigments: Patents have listed 2-methoxy-3-nitrobenzaldehyde among other nitrobenzaldehyde derivatives as a component in agents for dyeing keratinous fibers, such as hair.

Photochromic Materials: The compound has been used in the DABCO-catalyzed reaction to form deuterated dicondensed indolinobenzospiropyrans. Spiropyrans are a well-known class of photochromic compounds that undergo reversible color change upon exposure to light, making them useful for applications in smart windows, optical data storage, and molecular switches.

While its direct use as a monomer for polymerization is not well-documented, its functional handles could be used to synthesize polymerizable monomers or to functionalize existing polymers.

Development and Utilization as a Photoremovable Protecting Group

The ortho-nitrobenzyl scaffold is the archetypal photoremovable protecting group (PPG), often referred to as a "photocage." Upon irradiation with UV light, the ortho-nitrobenzyl group undergoes an intramolecular rearrangement that results in the cleavage of a bond to a protected substrate, releasing it with spatial and temporal control.

2-Methoxy-3-nitrobenzaldehyde belongs to this class of compounds. The presence of the methoxy group is known to modulate the photochemical properties of the nitrobenzyl chromophore, often shifting the absorption maximum to longer wavelengths (a red-shift) and influencing the quantum yield of the photorelease. This tuning is critical for biological applications where longer wavelength light is less damaging to cells and tissues. While specific applications utilizing 2-methoxy-3-nitrobenzaldehyde as a PPG are an area of prospective research, its structural similarity to established PPGs makes it a strong candidate for such roles. Its potential is recognized in the literature, where the ortho-nitrobenzyl framework, of which it is a derivative, is considered a state-of-the-art photocage.

Emerging Interdisciplinary Research Avenues

The application of 2-methoxy-3-nitrobenzaldehyde is expanding into several cutting-edge, interdisciplinary fields.

Chemical Biology and Targeted Therapeutics: Its role in synthesizing inhibitors for enzymes like 12-LOX and PLK1 places it at the intersection of synthetic chemistry, enzymology, and medicine, contributing to the development of next-generation therapies for cancer and inflammatory diseases. google.comucl.ac.uksmolecule.com

Radiochemistry and Medical Imaging: The compound has been explored as a potential precursor in the multi-step synthesis of PET (Positron Emission Tomography) tracers. Its framework can be elaborated and labeled with radioisotopes for use in diagnostic imaging.

Computational Chemistry and AI-driven Drug Discovery: In a recent example, the synthesis of a novel PLK1 inhibitor starting from 2-methoxy-3-nitrobenzaldehyde was part of a workflow that utilized a pharmacophore-informed generative model (TransPharmer). ucl.ac.uksmolecule.com This highlights its use as a readily available starting material to validate and realize molecular structures designed by artificial intelligence, bridging the gap between computational design and experimental synthesis.

Q & A

Basic: What are the optimal synthetic routes for 2-Methoxy-3-nitrobenzaldehyde, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves nitration of 2-methoxybenzaldehyde derivatives under controlled conditions. Key considerations include:

- Nitration Regioselectivity : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor nitro-group introduction at the meta position relative to the methoxy group .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes byproducts like 2-methoxy-5-nitrobenzaldehyde. Purity >95% (HPLC) is achievable with recrystallization in ethanol/water .

- Safety : Follow protocols for handling nitrating agents, including proper ventilation and PPE (gloves, goggles) .

Basic: Which spectroscopic techniques are most reliable for characterizing 2-Methoxy-3-nitrobenzaldehyde?

Methodological Answer:

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and aldehyde (δ ~10.1 ppm) protons. Nitro groups cause deshielding of adjacent carbons (~125–135 ppm) .

- FT-IR : Confirm nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and aldehyde (C=O stretch ~1700 cm⁻¹) functional groups .

- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 181.14 (C₈H₇NO₄) with fragmentation patterns verifying substituent positions .

Advanced: How can contradictory melting point data in literature be resolved for this compound?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. To address this:

- Standardize Recrystallization : Use a single solvent system (e.g., ethanol) to isolate a consistent crystalline form .

- DSC Analysis : Differential scanning calorimetry provides precise melting profiles, distinguishing polymorphs (e.g., metastable vs. stable forms) .

- Cross-Validate Purity : Combine elemental analysis (C, H, N) with chromatographic methods (HPLC) to confirm >99% purity before reporting .

Advanced: What mechanistic insights explain side reactions during functionalization of 2-Methoxy-3-nitrobenzaldehyde?

Methodological Answer:

Common side reactions (e.g., over-reduction of nitro groups or aldehyde oxidation) can be mitigated by:

- Controlled Reductions : Use selective reducing agents (e.g., NaBH₄/Cu(OAc)₂ for nitro-to-amine without affecting the aldehyde) .

- Inert Atmospheres : Conduct reactions under N₂/Ar to prevent aldehyde oxidation to carboxylic acids .

- Kinetic Monitoring : Employ in situ FT-IR or UV-Vis to detect intermediates and adjust reaction parameters dynamically .

Advanced: How do computational methods elucidate substituent effects on the compound’s reactivity?

Methodological Answer:

Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) provide insights into:

- Electron-Deficient Aromatic Ring : Nitro and methoxy groups alter electron density, directing electrophilic attacks to specific positions .

- Transition-State Analysis : Model reaction pathways (e.g., nucleophilic additions to the aldehyde) to predict regioselectivity and activation energies .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polar protic/aprotic environments’ impact on reaction rates .

Advanced: What strategies optimize chromatographic separation of 2-Methoxy-3-nitrobenzaldehyde from structurally similar byproducts?

Methodological Answer:

- HPLC Method Development : Use a C18 column with a mobile phase of acetonitrile/water (55:45, 0.1% TFA) to resolve positional isomers (e.g., 2-methoxy-4-nitrobenzaldehyde) .

- GC-MS Limitations : Avoid gas chromatography due to the compound’s thermal instability; aldehyde decomposition occurs above 150°C .

- TLC Validation : Pre-screen fractions using silica TLC (hexane:EtOAc 7:3, UV visualization at 254 nm) .

Basic: What safety protocols are critical when handling 2-Methoxy-3-nitrobenzaldehyde?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

- Waste Disposal : Collect nitro-containing waste in designated containers for incineration .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) of 2-Methoxy-3-nitrobenzaldehyde aid in metabolic or mechanistic studies?

Methodological Answer:

- Synthetic Labeling : Introduce ¹³C at the aldehyde carbon via Claisen-Schmidt condensation with ¹³C-enriched acetophenone derivatives .

- Tracer Studies : Use ²H-labeled methoxy groups to track demethylation pathways in biological systems via LC-MS/MS .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to elucidate rate-determining steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。